Methyldimethoxysilane is classified as an organosilicon compound. It is synthesized from precursors such as methyltrimethoxysilane and methyldichlorosilane. The compound is primarily used in material science, organic synthesis, and surface modification applications. Its unique properties allow it to serve as a coupling agent in adhesives and coatings, enhancing the performance of materials by improving adhesion between organic and inorganic phases .
Methyldimethoxysilane can be synthesized through several methods, with two prominent approaches being:
Methyldimethoxysilane has a molecular structure characterized by a silicon atom bonded to one methyl group and two methoxy groups. The structural formula can be represented as follows:
Methyldimethoxysilane undergoes several significant chemical reactions:
The mechanism of action for methyldimethoxysilane primarily involves its ability to form strong covalent bonds with other molecules through hydrolysis and condensation processes:
Methyldimethoxysilane has diverse applications across various fields:
Methyldimethoxysilane (chemical formula C₃H₁₀O₂Si; CAS No. 16881-77-9) is an organosilicon compound characterized by one methyl group (–CH₃), two methoxy groups (–OCH₃), and one hydrogen atom bonded to a central silicon atom. Its molecular structure is represented as CH₃SiH(OCH₃)₂, with a molar mass of 106.20 g/mol [3] [9]. The silicon atom adopts a tetrahedral geometry due to sp³ hybridization, with bond angles approximating 109.5° [2]. Key physical properties include:
The Si–C bond (1.89 Å) is significantly longer than the C–C bond (1.54 Å), while the Si–O bond (1.59 Å) is shorter and stronger (bond energy: 460 kJ/mol) than the C–O bond (355 kJ/mol) [2]. This polarization arises from silicon’s lower electronegativity (1.90) compared to carbon (2.55) and oxygen (3.44), rendering the silicon center electrophilic and susceptible to nucleophilic attack at oxygen or hydrogen sites [2] [9].
Table 1: Bond Characteristics in Methyldimethoxysilane
Bond Type | Bond Length (Å) | Bond Energy (kJ/mol) |
---|---|---|
Si–C | 1.89 | 314 |
Si–O | 1.59 | 460 |
Si–H | 1.46 | 298 |
C–O | 1.45 | 355 |
Hydrolysis of the methoxy groups generates silanols (Si–OH), which readily condense to form siloxane networks (Si–O–Si), enabling its role in polymer crosslinking [3] [10].
The foundation of organosilicon chemistry began in 1863 when French chemists Charles Friedel and James Crafts synthesized tetraethylsilane (SiEt₄) by reacting zinc diethyl with silicon tetrachloride [2] [4]. This marked the first deliberate creation of a Si–C bond. In the early 20th century, British chemist Frederic Stanley Kipping pioneered the systematic study of organosilicon systems using Grignard reagents (RMgX) to synthesize chlorosilanes [2] [4]. His work, involving over 50 papers from 1899–1944, introduced the term "silicone" for siloxane polymers but erroneously likened them to ketones [2].
A transformative advancement occurred in 1945 when Eugene G. Rochow developed the direct process (Müller-Rochow synthesis), enabling industrial-scale production of methylchlorosilanes from silicon metal and methyl chloride in the presence of copper catalysts [2] [4]. This method, exemplified by:
2 CH₃Cl + Si → (CH₃)₂SiCl₂
replaced Kipping’s labor-intensive Grignard approach and facilitated commercial silicone manufacturing. Dow Corning (established in 1943) and General Electric (1947) leveraged this process to produce silicones globally [4]. Methyldimethoxysilane emerged as a specialized monomer derived from methylchlorosilane alkoxylation, enabling tailored applications in sealants and surface modifiers [3] [9].
Methyldimethoxysilane serves as a versatile precursor in materials science due to its bifunctional reactivity:
Table 2: Industrial Applications of Methyldimethoxysilane
Application Sector | Function | Example Use Cases |
---|---|---|
Adhesives & Sealants | Terminating agent for polyether polymers | Silane-modified polymers (SMPs) for construction sealants [3] [9] |
Surface Modification | Hydrophobic coating agent | Moisture-resistant layers on glass, metals, electronics [3] [8] |
Polymer Synthesis | Crosslinker for silicones | Precursor for branched PDMS networks [3] |
Nanotechnology | Template for high-surface-area silica | Vitreous silica gels under acidic conditions [9] |
Fire Retardants | Condensed-phase ceramic former | Char-reinforcing additives in polymers [8] |
As a silane coupling agent, it enhances adhesion between organic polymers (e.g., epoxies) and inorganic substrates (e.g., glass fibers) in automotive composites [3] [9]. In electronics, its hydrophobic films protect components against humidity-induced corrosion [3]. The compound also enables the synthesis of silane-terminated polyethers (STPEs) through Pt-catalyzed hydrosilylation, forming the basis for high-performance sealants with superior flexibility and durability [9]. Recent research explores its utility in flame-retardant hybrid composites, where pyrolysis generates silicon oxide barriers that suppress combustion [8]. Global production scalability, driven by the direct process, ensures its continued relevance in advanced material design [2] [4].
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